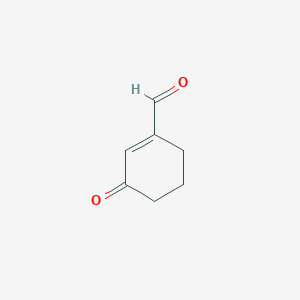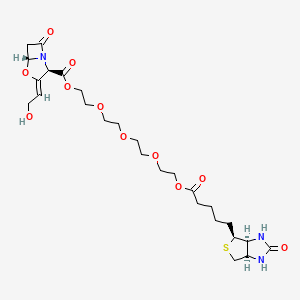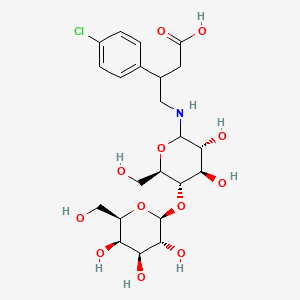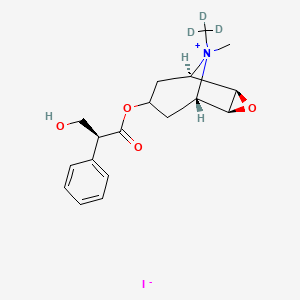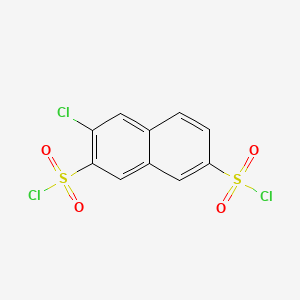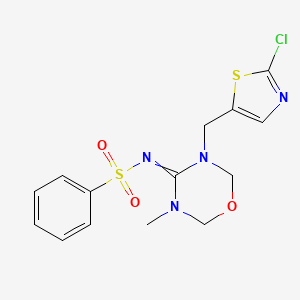
Methyl 7-bromo-6-(methyloxy)-5-quinoxalinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-6-(methyloxy)-5-quinoxalinecarboxylate typically involves the bromination of a quinoxaline precursor followed by methoxylation and esterification. One common method includes the bromination of 6-methoxyquinoxaline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The resulting bromo derivative is then esterified using methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-bromo-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted quinoxalines with different functional groups.
- Oxidized or reduced derivatives of the original compound.
- Carboxylic acid derivatives from ester hydrolysis.
Applications De Recherche Scientifique
Methyl 7-bromo-6-(methyloxy)-5-quinoxalinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-6-(methyloxy)-5-quinoxalinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Methyl 6-methoxy-5-quinoxalinecarboxylate: Lacks the bromine substituent, which may result in different reactivity and biological activity.
7-Bromo-6-methoxyquinoxaline: Lacks the ester group, which can affect its solubility and chemical properties.
Methyl 7-bromoquinoxaline-5-carboxylate: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness: Methyl 7-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is unique due to the presence of both bromine and methoxy substituents, which can enhance its reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H9BrN2O3 |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
methyl 7-bromo-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-10-6(12)5-7-9(14-4-3-13-7)8(10)11(15)17-2/h3-5H,1-2H3 |
Clé InChI |
TYMHMFSBBSFYGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=NC=CN=C2C=C1Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


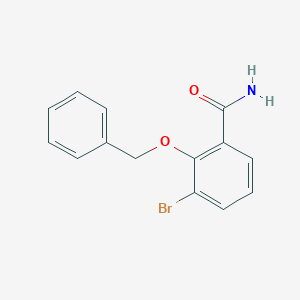


![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)

